GV-58
概要
説明
GV-58 is a novel calcium channel agonist that is selective for N-type and P/Q-type calcium channels. These channels are crucial for regulating neurotransmitter release at synapses. This compound was developed as a modification of ®-roscovitine, a known calcium channel agonist. This compound has shown potential as a therapeutic agent for disorders that result in neuromuscular weakness, such as Lambert-Eaton myasthenic syndrome .
作用機序
GV-58は、N型およびP/Q型カルシウムチャネルに結合し、それらの不活性化を遅らせ、活性化中のシナプス前カルシウム流入を増強することで、その効果を発揮します。これにより、シナプスにおける神経伝達物質放出が強化されます。 This compoundの分子標的はカルシウムチャネル自体であり、そのゲーティングキネティクスを調節してチャネルの開いた状態を延長します .
6. 類似の化合物との比較
This compoundは、他のカルシウムチャネルアゴニストに比べて、より高い効力と有効性を持ちます。類似の化合物には、以下が含まれます。
®-ロスコビチン: this compoundの母体分子であり、カルシウムチャネルアゴニストとしても作用しますが、サイクリン依存性キナーゼアンタゴニスト効果がより強いです。
GV-05: this compoundと同様の性質を持つ別のカルシウムチャネルアゴニストですが、効力と有効性が異なります。
This compoundは、N型およびP/Q型カルシウムチャネルに対する選択的な作用と、神経筋疾患に対する潜在的な治療的応用により、際立っています。
準備方法
GV-58は、®ロスコビチンから始まる一連の化学反応によって合成されます。合成経路には、カルシウムチャネルアゴニスト活性を高めながら、サイクリン依存性キナーゼアンタゴニスト効果を低減するための改変が含まれます。 特定の反応条件および工業的生産方法は、機密情報であり、公表されていません .
化学反応の分析
GV-58は、次のようないくつかの種類の化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化され、さまざまな酸化誘導体の生成につながる可能性があります。
還元: 還元反応は、this compoundの官能基を修飾し、その生物活性を変化させる可能性があります。
置換: this compoundは、官能基が他の基で置換される置換反応を起こす可能性があり、異なる性質を持つアナログの生成につながります。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究への応用
This compoundには、次のようないくつかの科学研究への応用があります。
化学: this compoundは、カルシウムチャネルの機能と調節を研究するためのツール化合物として使用されます。
生物学: this compoundは、シナプス伝達と神経筋接合部の機能に関する研究に用いられます。
医学: this compoundは、ランバート・イートン筋無力症候群などの神経筋疾患の治療に潜在的な治療的応用があります。
科学的研究の応用
GV-58 has several scientific research applications, including:
Chemistry: this compound is used as a tool compound to study calcium channel function and regulation.
Biology: this compound is employed in research on synaptic transmission and neuromuscular junction function.
Medicine: this compound has potential therapeutic applications for treating neuromuscular disorders like Lambert-Eaton myasthenic syndrome.
Industry: This compound can be used in the development of new drugs targeting calcium channels .
類似化合物との比較
GV-58 is unique compared to other calcium channel agonists due to its higher potency and efficacy. Similar compounds include:
®-roscovitine: The parent molecule of this compound, which also acts as a calcium channel agonist but has a stronger cyclin-dependent kinase antagonist effect.
GV-05: Another calcium channel agonist with similar properties to this compound but different potency and efficacy.
ML-50: A compound with strong calcium channel agonist activity, used for comparison in research studies
This compound stands out due to its selective action on N-type and P/Q-type calcium channels and its potential therapeutic applications for neuromuscular disorders.
特性
IUPAC Name |
(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6OS/c1-4-8-24-11-20-15-16(19-9-14-7-6-12(3)26-14)22-18(23-17(15)24)21-13(5-2)10-25/h6-7,11,13,25H,4-5,8-10H2,1-3H3,(H2,19,21,22,23)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTXJOUVBMUSGY-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=C(S3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=NC2=C(N=C(N=C21)N[C@H](CC)CO)NCC3=CC=C(S3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is (2R)-2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]butan-1-ol (GV-58) and what is its mechanism of action?
A1: this compound is a novel calcium channel agonist that selectively targets N- and P/Q-type voltage-gated calcium channels, which are crucial for neurotransmitter release at neuromuscular junctions [, ]. This compound binds to these channels and slows their deactivation (closing), leading to increased calcium influx into the presynaptic terminal during nerve stimulation []. This enhanced calcium influx then promotes greater neurotransmitter release, strengthening synaptic transmission [].
Q2: What makes this compound a promising therapeutic candidate for neuromuscular diseases like Lambert-Eaton Myasthenic Syndrome (LEMS)?
A2: LEMS is characterized by auto-immune attacks on presynaptic P/Q-type calcium channels, leading to impaired neurotransmission and muscle weakness []. This compound's ability to enhance calcium influx through these channels directly addresses this impairment []. Studies using a passive transfer mouse model of LEMS have demonstrated that this compound significantly strengthens weakened neuromuscular synapses []. Furthermore, combining this compound with 3,4-diaminopyridine (3,4-DAP), a potassium channel blocker commonly used to treat LEMS, shows a synergistic effect, completely restoring neurotransmitter release at LEMS model neuromuscular junctions []. This suggests a potential for more effective treatment strategies with fewer side effects.
Q3: Has this compound shown efficacy in other models of neuromuscular weakness besides LEMS?
A3: Yes, this compound has demonstrated positive results in a severe spinal muscular atrophy (SMA) mouse model (SMNΔ7) []. Both bath application and subcutaneous administration of this compound significantly improved neuromuscular transmission in these mice []. Notably, the combination of this compound and 3,4-DAP yielded a greater improvement in muscle strength compared to either drug alone []. This finding further supports the potential of this compound as a therapeutic option for different neuromuscular diseases.
Q4: Does this compound impact the aging process at the neuromuscular junction?
A4: Research suggests that this compound might hold therapeutic potential for age-related decline in muscle strength (dynapenia) []. A study examining age-related changes at the neuromuscular junction in mice found that older mice (25-30 months) exhibited reduced transmitter release []. Acute application of this compound in these aged mice significantly increased neurotransmitter release, suggesting that this compound could be beneficial in mitigating age-related neuromuscular decline [].
Q5: Are there any potential advantages of this compound over existing treatments for neuromuscular diseases?
A5: While further research is needed, this compound demonstrates several promising advantages. Firstly, its selective action on N- and P/Q-type calcium channels suggests a potentially favorable safety profile with fewer off-target effects []. Secondly, its synergistic action with 3,4-DAP highlights the possibility of combination therapies to achieve complete restoration of neuromuscular function []. Finally, its potential efficacy in both LEMS and SMA models, as well as its positive effects in aged mice, points towards a broader therapeutic application in various neuromuscular disorders [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。